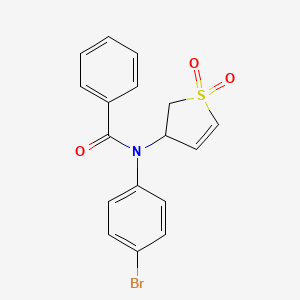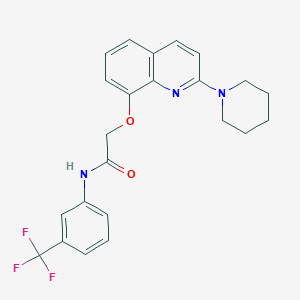
2-((2-(piperidin-1-yl)quinolin-8-yl)oxy)-N-(3-(trifluoromethyl)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((2-(piperidin-1-yl)quinolin-8-yl)oxy)-N-(3-(trifluoromethyl)phenyl)acetamide is a synthetic organic compound with a complex structure that includes a quinoline moiety, a piperidine ring, and a trifluoromethylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(piperidin-1-yl)quinolin-8-yl)oxy)-N-(3-(trifluoromethyl)phenyl)acetamide typically involves multiple steps:
Formation of the Quinoline Intermediate: The quinoline moiety can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Introduction of the Piperidine Ring: The quinoline intermediate is then reacted with piperidine under basic conditions to introduce the piperidine ring.
Attachment of the Trifluoromethylphenyl Group: The final step involves the coupling of the quinoline-piperidine intermediate with 3-(trifluoromethyl)phenyl acetic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the quinoline moiety, potentially converting it to a tetrahydroquinoline derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the quinoline and piperidine rings.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) can be used for oxidation.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst can achieve reduction.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions for substitution reactions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline and piperidine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study the interactions of quinoline derivatives with biological targets. It may also serve as a lead compound in the development of new drugs due to its potential bioactivity.
Medicine
Medicinally, 2-((2-(piperidin-1-yl)quinolin-8-yl)oxy)-N-(3-(trifluoromethyl)phenyl)acetamide is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases, making it a candidate for drug development.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to the presence of the quinoline and trifluoromethyl groups.
Mecanismo De Acción
The mechanism of action of 2-((2-(piperidin-1-yl)quinolin-8-yl)oxy)-N-(3-(trifluoromethyl)phenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The quinoline moiety can intercalate with DNA, while the piperidine ring may interact with protein targets. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability.
Comparación Con Compuestos Similares
Similar Compounds
Quinoline Derivatives: Compounds like chloroquine and quinine, which also contain the quinoline moiety.
Piperidine Derivatives: Compounds such as piperidine itself and its derivatives used in pharmaceuticals.
Trifluoromethylphenyl Compounds: Compounds like fluoxetine, which contains a trifluoromethyl group.
Uniqueness
2-((2-(piperidin-1-yl)quinolin-8-yl)oxy)-N-(3-(trifluoromethyl)phenyl)acetamide is unique due to the combination of these three functional groups in a single molecule. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Propiedades
IUPAC Name |
2-(2-piperidin-1-ylquinolin-8-yl)oxy-N-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22F3N3O2/c24-23(25,26)17-7-5-8-18(14-17)27-21(30)15-31-19-9-4-6-16-10-11-20(28-22(16)19)29-12-2-1-3-13-29/h4-11,14H,1-3,12-13,15H2,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIIGSSDYNUYURN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC3=C(C=CC=C3OCC(=O)NC4=CC=CC(=C4)C(F)(F)F)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-{1-[2-(azepan-1-yl)-2-oxoethyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2484219.png)
![Isopropyl 2-(1-benzyl-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamido)acetate](/img/structure/B2484220.png)
![2-(4-tert-butylbenzamido)-N-methyl-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2484222.png)
![4-tert-butyl-N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]benzamide](/img/structure/B2484223.png)
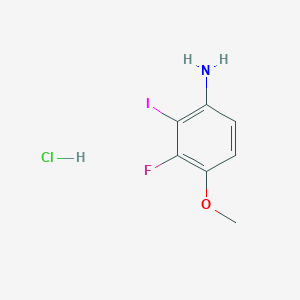
![tert-butyl N-[3-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]carbamate](/img/structure/B2484225.png)
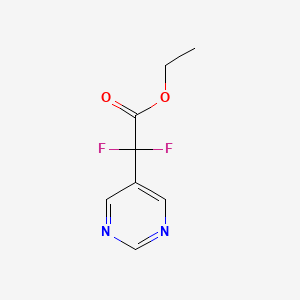
![N-(3-acetylphenyl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide](/img/structure/B2484229.png)
![N-(3,5-difluorophenyl)-2-((3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2484232.png)
![1-(4-Chlorophenyl)-2-[[4-phenyl-5-(quinolin-8-yloxymethyl)-1,2,4-triazol-3-yl]sulfanyl]ethanone](/img/structure/B2484234.png)
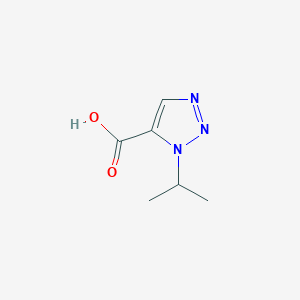
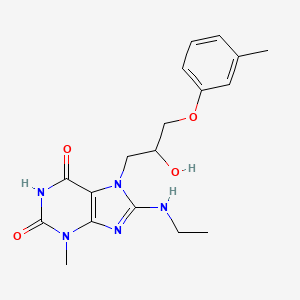
![N-benzyl-2-(3-(2-(m-tolyl)acetamido)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)acetamide](/img/structure/B2484239.png)
